3,5-dichloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide
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Overview
Description
3,5-Dichloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents. This compound is characterized by the presence of two chlorine atoms at the 3 and 5 positions on the benzene ring, and a cyclopentylpiperidine moiety attached to the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine. The reaction is usually carried out in a solvent such as N,N-dimethylformamide (DMF) under nitrogen atmosphere. The reaction mixture is heated to around 60°C for a couple of hours and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
For industrial-scale production, the process is similar but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.
Reduction Reactions: The amide group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Products with different substituents on the benzene ring.
Reduction: Corresponding amines.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
3,5-Dichloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
3,5-Dichloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide is unique due to the presence of the cyclopentylpiperidine moiety, which can impart distinct biological and chemical properties compared to other dichlorobenzamide derivatives .
Properties
IUPAC Name |
3,5-dichloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O/c19-15-9-14(10-16(20)11-15)18(23)21-12-13-5-7-22(8-6-13)17-3-1-2-4-17/h9-11,13,17H,1-8,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZBXELSLQDJBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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